molecular formula C21H17N3O3 B2506127 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251706-93-0

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2506127
CAS RN: 1251706-93-0
M. Wt: 359.385
InChI Key: ZYGLZYGTJRJJQC-UHFFFAOYSA-N
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Description

The compound of interest, 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a pyridinone core, a benzyl group, a methoxyphenyl group, and an oxadiazole ring. Such compounds are often synthesized and studied for their potential biological activities and physical properties.

Synthesis Analysis

The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions that may include the formation of Schiff bases, cyclization reactions, and functional group transformations. For example, the synthesis of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was achieved through a one-pot synthesis method, which is advantageous for its simplicity and efficiency . The synthesis of other related compounds, such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, involves the reaction of carbohydrazides with aldehydes to yield Schiff bases, followed by reactions with ethyl cyanoacetate to yield the target compounds .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations like density functional theory (DFT). For instance, the molecular geometry of a related compound was determined using X-ray diffraction and optimized using DFT calculations . The dihedral angles between the rings and the overall conformation of the molecule can significantly influence its biological activity and physical properties .

Chemical Reactions Analysis

Heterocyclic compounds like the one described can participate in various chemical reactions, including hydrogen bonding, which can influence their crystal packing and stability. For example, in a related compound, intermolecular N—H⋯O hydrogen bonds were observed, which can affect the compound's solubility and melting point . The reactivity of such compounds can also be studied through their interaction with radicals or enzymes, which is relevant for their potential antioxidant or antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The presence of different functional groups, such as the methoxy group, can affect the compound's polarity, solubility, and potential for intermolecular interactions. Theoretical calculations, such as those for molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can provide insights into the reactivity and stability of the molecule . Additionally, the thermodynamic properties can be investigated to understand the compound's behavior under different temperature conditions .

Scientific Research Applications

Oxadiazole Derivatives

Oxadiazole derivatives, such as 1,3,4-oxadiazole, possess a five-membered aromatic ring structure with distinct biological activities. These compounds have demonstrated a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. The 1,3,4-oxadiazole ring, with its unique structural features, allows effective binding with various enzymes and receptors in biological systems, leading to diverse therapeutic potentials. These derivatives have been extensively researched, with an emphasis on their therapeutic importance across medicinal chemistry, showcasing their roles in treating ailments like cancer, bacterial infections, inflammation, and more (Verma et al., 2019; Glomb & Świątek, 2021).

Pyridinone Derivatives

Pyridinone compounds, such as 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, are known for their diverse pharmacological activities. These compounds are part of the coumarin and oxadiazole families, which have been explored for various biological activities. The structural complexity of these compounds, including their substitution patterns, plays a significant role in their therapeutic and biochemical properties. They exhibit a broad spectrum of pharmacological activities, such as antidiabetic, antiviral, antimicrobial, anticancer, antioxidant, and anti-inflammatory effects (Jalhan et al., 2017).

properties

IUPAC Name

1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-10-7-16(8-11-18)20-22-21(27-23-20)17-9-12-19(25)24(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLZYGTJRJJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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